molecular formula C33H50N4 B2898579 2-Ethyl-3-methyl-1-(octadecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 305334-42-3

2-Ethyl-3-methyl-1-(octadecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2898579
CAS No.: 305334-42-3
M. Wt: 502.791
InChI Key: CCAWWWIWBXLWJG-UHFFFAOYSA-N
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Description

2-Ethyl-3-methyl-1-(octadecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C33H50N4 and a molecular weight of 502.793 g/mol. This compound is characterized by its intricate structure, which includes a pyrido[1,2-a]benzimidazole core with an octadecylamino group at the 1-position, an ethyl group at the 2-position, and a methyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-methyl-1-(octadecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps, starting with the formation of the pyrido[1,2-a]benzimidazole core. This can be achieved through the condensation of appropriate precursors, such as o-phenylenediamine and a diketone, followed by cyclization under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted pyrido[1,2-a]benzimidazoles.

Scientific Research Applications

This compound has diverse applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying biological processes. In medicine, it has potential as a therapeutic agent due to its unique structure and properties. In industry, it can be utilized in the development of new materials and technologies.

Mechanism of Action

The mechanism by which 2-Ethyl-3-methyl-1-(octadecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The octadecylamino group may facilitate membrane permeability, allowing the compound to interact with intracellular targets. The pyrido[1,2-a]benzimidazole core may bind to enzymes or receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

This compound is unique compared to similar compounds due to its specific structural features and functional groups. Similar compounds include 2-ethyl-3-methyl-1-(octylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile and 2-benzyl-3-methyl-1-(octadecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile. These compounds differ in the length of the alkyl chain and the presence of additional functional groups, which can influence their properties and applications.

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Properties

IUPAC Name

2-ethyl-3-methyl-1-(octadecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H50N4/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-25-35-32-28(5-2)27(3)29(26-34)33-36-30-23-20-21-24-31(30)37(32)33/h20-21,23-24,35H,4-19,22,25H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAWWWIWBXLWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC1=C(C(=C(C2=NC3=CC=CC=C3N12)C#N)C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H50N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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